molecular formula C14H12N2O2 B154194 9H-xanthene-9-carbohydrazide CAS No. 1604-08-6

9H-xanthene-9-carbohydrazide

Cat. No.: B154194
CAS No.: 1604-08-6
M. Wt: 240.26 g/mol
InChI Key: VDVNAWMSFFMKDT-UHFFFAOYSA-N
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Description

9H-xanthene-9-carbohydrazide: is an organic compound with the molecular formula C14H12N2O2 It is a derivative of xanthene, a tricyclic aromatic compound, and contains a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 9H-xanthene-9-carbohydrazide typically involves the reaction of xanthene-9-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The general reaction scheme is as follows:

Xanthene-9-carboxylic acid+Hydrazine hydrateThis compound+Water\text{Xanthene-9-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} Xanthene-9-carboxylic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods:

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9H-xanthene-9-carbohydrazide can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of xanthene-9-carboxylic acid derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted xanthene derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 9H-xanthene-9-carbohydrazide is used as an intermediate in the synthesis of various organic compounds.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology and Medicine:

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Anticancer Research: Studies have indicated that derivatives of this compound exhibit anticancer properties, making it a candidate for drug development.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as fluorescence and photostability.

    Dye Synthesis: It serves as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 9H-xanthene-9-carbohydrazide varies depending on its application. In biological systems, it may interact with cellular components, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include:

    Enzyme Inhibition: The compound can inhibit key enzymes in microbial and cancer cells, disrupting their metabolic processes.

    Reactive Oxygen Species (ROS) Generation: It may induce the production of reactive oxygen species, leading to oxidative stress and cell death.

Comparison with Similar Compounds

    Xanthene-9-carboxylic acid: A precursor in the synthesis of 9H-xanthene-9-carbohydrazide.

    Xanthene-9-carboxamide: Another derivative of xanthene with different functional groups.

    Xanthene-9-carboxaldehyde: A related compound with an aldehyde functional group.

Uniqueness:

This compound is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, from organic synthesis to medicinal chemistry.

Properties

IUPAC Name

9H-xanthene-9-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-16-14(17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVNAWMSFFMKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970187
Record name 9H-Xanthene-9-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672120
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5484-20-8
Record name 9H-Xanthene-9-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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